

Physical and chemical properties of Olanzapine ketolactam.

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Compound of Interest

Compound Name: Olanzapine ketolactam

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Olanzapine Ketolactam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is widely used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, understanding its potential impurities and degradation products is of paramount importance for ensuring drug safety, efficacy, and quality. One such critical impurity is **Olanzapine ketolactam**, identified as an oxidative degradation product of olanzapine. This technical guide provides an in-depth overview of the physical and chemical properties of **Olanzapine ketolactam**, along with experimental protocols for its synthesis, purification, and analysis, tailored for professionals in the field of drug development and research.

Chemical and Physical Properties

Olanzapine ketolactam, systematically named (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is formed through the oxidation of the thiophene ring in the parent olanzapine molecule.^[1] Its fundamental properties are summarized in the tables below.

General Properties

Property	Value	Reference
Systematic Name	(Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one	[1]
Molecular Formula	C ₁₇ H ₂₀ N ₄ O ₂	
Molecular Weight	312.37 g/mol	
CAS Number	1017241-34-7	
Appearance	Pale yellow solid	

Physicochemical Data

Property	Value	Remarks
Melting Point	Not explicitly reported.	Further experimental determination is required.
Solubility	Soluble in Methanol, DMSO.	[2] General solubility for related impurities. Specific quantitative data for Olanzapine ketolactam is not available.
UV-Vis Spectroscopy	Provides characteristic absorbance peaks.	Specific λ_{max} values are useful for chromatographic detection.
Infrared (IR) Spectroscopy	Shows characteristic peaks for functional groups.	[1]

Spectral Data

The following tables summarize the key spectral data for the characterization of **Olanzapine ketolactam**.

Mass Spectrometry

Ion	m/z	Method
[M+H] ⁺	303.1	ESI-MS

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.60	s	1H	
7.30	d, J = 7.6 Hz	1H	
7.15	t, J = 7.6 Hz	1H	
7.01	t, J = 7.6 Hz	1H	
6.91	d, J = 8.0 Hz	1H	
5.89	s	1H	
3.45	t, J = 4.8 Hz	4H	
2.37	t, J = 4.8 Hz	4H	
2.22	s	3H	
2.18	s	3H	

¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)
191.60
155.49
153.85
139.91
137.88
124.76
123.38
121.35
118.48
109.05
53.57
47.61
45.98

Experimental Protocols

Synthesis of Olanzapine Ketolactam

A reported method for the synthesis of **Olanzapine ketolactam** involves the oxidation of olanzapine.

Materials:

- Olanzapine
- Oxone (Potassium peroxymonosulfate)
- Sodium hydroxide
- Organic solvent (e.g., Dichloromethane)

- Water
- Hydrochloric acid (2M)
- Acetonitrile (for recrystallization)

Procedure:

- Dissolve olanzapine in a suitable organic solvent and water in a reaction flask.
- Add Oxone and sodium hydroxide to the reaction mixture.
- Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the olanzapine spot disappears.
- Adjust the pH of the reaction mixture to 6-7 using 2M hydrochloric acid.
- Extract the product with an organic solvent such as dichloromethane.
- Wash the organic layer with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from acetonitrile to yield pure **Olanzapine ketolactam**.

Purification by Recrystallization

General Protocol:

- Dissolve the crude **Olanzapine ketolactam** in a minimum amount of hot acetonitrile.
- If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.
- Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold acetonitrile.
- Dry the crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of **Olanzapine ketolactam**. The following is a representative method that can be optimized for specific requirements.

Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of a buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile in a gradient or isocratic mode.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL
Column Temperature	Ambient or controlled (e.g., 30 °C)

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).^{[3][4]}

Visualizations

Chemical Structure of Olanzapine Ketolactam

Caption: Workflow for synthesis, purification, and analysis.

Conclusion

This technical guide provides a consolidated resource for understanding the core physical and chemical properties of **Olanzapine ketolactam**. The provided experimental protocols for synthesis, purification, and analysis serve as a valuable starting point for researchers and drug development professionals. While key spectral data for its identification are available, further studies are warranted to determine a precise melting point and a comprehensive solubility profile to fully characterize this important olanzapine-related compound. The continuous investigation of such impurities is crucial for maintaining the high standards of pharmaceutical quality and patient safety.

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